Tak 475; tak-475; tak475

描述

Overview of the Mevalonate (B85504) Pathway and Cholesterol Biosynthesis

Cholesterol synthesis proceeds through the mevalonate pathway, also known as the HMG-CoA reductase pathway. numberanalytics.commetwarebio.com This metabolic route begins with acetyl-CoA and culminates in the production of cholesterol and other vital isoprenoids. numberanalytics.commetwarebio.com The pathway is tightly regulated and involves a series of enzymatic reactions that occur in the cytosol and endoplasmic reticulum of eukaryotic cells. byjus.comnih.govmetwarebio.com

Key Enzymes in the Cholesterol Biosynthesis Pathway

The mevalonate pathway involves several key enzymes that catalyze specific conversions. The initial steps involve the condensation of acetyl-CoA units. Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, catalyzed by acetyl-CoA acetyltransferase (thiolase). byjus.commetwarebio.com A third molecule of acetyl-CoA is then added to acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), a reaction catalyzed by HMG-CoA synthase. byjus.commetwarebio.com

A crucial regulatory step is the reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase. byjus.comnumberanalytics.comlibretexts.orgvt.edu This reaction is considered the rate-limiting step in cholesterol synthesis and is a primary target for statin medications. byjus.comnumberanalytics.commetwarebio.comlibretexts.orgvt.edu

Subsequent steps involve the conversion of mevalonate into activated isoprenoid units, specifically isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). byjus.comnumberanalytics.com These five-carbon units are the building blocks for a variety of isoprenoids. IPP and DMAPP condense to form geranyl pyrophosphate (GPP), and further condensation with another IPP molecule yields farnesyl pyrophosphate (FPP). byjus.comnumberanalytics.com

The pathway then diverges, with FPP serving as a precursor for both sterol and non-sterol products. wikipedia.orgnih.govmdpi.com

Here is a table summarizing some key enzymes in the mevalonate pathway leading to squalene (B77637):

| Enzyme | Reaction Catalyzed | Location |

| Acetyl-CoA acetyltransferase | 2 Acetyl-CoA → Acetoacetyl-CoA | Cytosol |

| HMG-CoA synthase | Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA | Cytosol |

| HMG-CoA reductase | HMG-CoA → Mevalonate | Endoplasmic Reticulum |

| Squalene synthase (SQS) | 2 Farnesyl pyrophosphate → Squalene (via presqualene diphosphate (B83284) intermediate) | Endoplasmic Reticulum |

Distinction Between Early and Late Stages of Isoprenoid Metabolism

The mevalonate pathway can be broadly divided into early and late stages. The early stages, up to the formation of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), produce isoprenoid precursors that are utilized in the synthesis of a wide range of essential biomolecules. nih.gov These include not only cholesterol but also ubiquinone (CoQ), dolichols, heme A, and prenylated proteins (via farnesylation and geranylgeranylation). wikipedia.orgmdpi.comwikipedia.orgfrontiersin.org

The late stages of the pathway commence with the conversion of FPP specifically towards sterol biosynthesis. Squalene synthase catalyzes the dimerization of two FPP molecules to form squalene, marking the entry point into the dedicated sterol synthesis branch. wikipedia.orgnih.govmdpi.comnih.govuniprot.org Subsequent enzymatic steps convert squalene into lanosterol (B1674476) and then through a series of reactions to cholesterol. byjus.comlibretexts.orgvt.edu This distinction is significant because inhibiting enzymes in the early stages might impact the production of various essential non-sterol isoprenoids, potentially leading to a broader range of effects compared to inhibiting enzymes in the later, sterol-specific branch. mdpi.compatsnap.comnih.gov

Squalene Synthase (SQS) as a Therapeutic Target

Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase (FDFT1), is an enzyme anchored to the membrane of the endoplasmic reticulum. wikipedia.orgmdpi.com It plays a pivotal role in lipid metabolism by catalyzing the formation of squalene. wikipedia.orgmdpi.comuniprot.orgmdpi.com

Enzymatic Mechanism of Squalene Synthesis

The synthesis of squalene catalyzed by SQS is a reductive dimerization reaction involving two molecules of farnesyl pyrophosphate (FPP). wikipedia.orgnih.govuniprot.orgebi.ac.uknih.govresearchgate.net The reaction proceeds in two distinct steps. wikipedia.orguniprot.orgebi.ac.ukexpasy.org

The first half-reaction involves the head-to-head condensation of two FPP molecules to form an intermediate called presqualene diphosphate (PSPP). wikipedia.orgnih.govuniprot.orgmdpi.comebi.ac.ukresearchgate.netexpasy.org This step involves the elimination of pyrophosphate and the formation of a cyclopropylcarbinyl intermediate. ebi.ac.uk

In the second half-reaction, PSPP undergoes rearrangement and reduction, utilizing NADPH as a cofactor, to yield squalene. wikipedia.orguniprot.orgebi.ac.uknih.govresearchgate.netexpasy.org This step involves heterolysis, isomerization, and hydride transfer from NADPH. ebi.ac.uk The intermediate is thought to move into a specific pocket within the enzyme for this second reaction. ebi.ac.uk

2 Farnesyl pyrophosphate + NADPH + H⁺ → Squalene + 2 Pyrophosphate + NADP⁺ uniprot.orgebi.ac.uk

The enzymatic mechanism involves specific amino acid residues within the active site that are crucial for substrate binding and catalysis, including conserved tyrosine, phenylalanine, and aspartate residues. nih.govebi.ac.uk Divalent metal ions, such as Mg²⁺, are also required for the reaction, assisting in the binding and departure of the diphosphate group. mdpi.comnih.gov

Role of SQS as the First Committed Step in Sterol Biosynthesis

Squalene synthase holds a critical position in the isoprenoid pathway as it catalyzes the first committed step specifically directed towards sterol biosynthesis. wikipedia.orgnih.govnih.govebi.ac.ukexpasy.org While FPP is a branch point intermediate leading to both sterols and non-sterol isoprenoids, the conversion of FPP to squalene by SQS channels the metabolic flux exclusively into the pathway that produces cholesterol and other sterols. wikipedia.orgnih.govmdpi.comnih.gov This makes SQS a key regulatory point for controlling the amount of carbon flow directed towards sterol production versus the synthesis of other essential isoprenoids. wikipedia.orgnih.govmdpi.comnih.gov Inhibiting SQS is therefore expected to primarily impact cholesterol synthesis without interfering with the production of non-sterol isoprenoids derived from FPP or earlier precursors. mdpi.compatsnap.comnih.gov

Historical Development of Squalene Synthase Inhibitors (SSIs)

Given the central role of cholesterol in cardiovascular disease, the enzymes involved in its biosynthesis have been targets for therapeutic intervention. wikipedia.orgnih.gov Following the success of HMG-CoA reductase inhibitors (statins), which target an earlier rate-limiting step in the mevalonate pathway, researchers explored other enzymes in the pathway as potential drug targets. nih.gov Squalene synthase, being the first committed enzyme in the sterol-specific branch, emerged as an attractive alternative target. wikipedia.orgnih.govnih.gov

The rationale for targeting SQS was based on the expectation that inhibiting this enzyme would selectively reduce cholesterol synthesis without affecting the production of essential non-sterol isoprenoids synthesized from FPP, potentially offering a better side-effect profile compared to statins. patsnap.comnih.govnih.gov

Over the past few decades, various classes of squalene synthase inhibitors have been investigated. nih.govresearchgate.net These include substrate or transition-state analogues, as well as compounds belonging to diverse structural classes such as zaragozic acids, 2,8-dioxabicyclo[3.2.1]octane derivatives, dicarboxylic acid and quinuclidine (B89598) derivatives, 4,1-benzoxazepine (B1262346) derivatives, and substituted morpholine (B109124) derivatives. nih.gov

Lapaquistat (B1674497) acetate (B1210297) (also known as TAK-475), a benzoxazepine derivative, represents a significant compound in the history of SQS inhibitor development. nih.govresearchgate.netresearchgate.net It was one of the few squalene synthase inhibitors to reach advanced stages of clinical development for the treatment of hypercholesterolemia. nih.govresearchgate.netresearchgate.netahajournals.org Research findings indicated that Lapaquistat acetate was effective at lowering low-density lipoprotein cholesterol (LDL-C) levels in a dose-dependent manner, both as monotherapy and in combination with statins. researchgate.netahajournals.orgnih.gov For instance, in pooled efficacy studies, Lapaquistat 100 mg significantly decreased LDL-C by 21.6% in monotherapy. ahajournals.orgnih.gov In combination with a statin, it reduced LDL-C by 18.0%. ahajournals.orgnih.gov It also showed a reduction in other cardiovascular risk markers like C-reactive protein. ahajournals.orgnih.gov

Despite demonstrating efficacy in lowering LDL-C in clinical trials involving a large number of patients, the development of Lapaquistat acetate was ultimately discontinued (B1498344) due to potential hepatic safety issues observed at higher doses. researchgate.netresearchgate.netahajournals.orgnih.gov This outcome highlighted challenges in the development of SQS inhibitors, although research into other compounds targeting this enzyme has continued. researchgate.netresearchgate.netahajournals.org

Positioning of Lapaquistat Acetate (TAK-475) in SSI Research Landscape

Within the landscape of squalene synthase inhibitor (SSI) research, Lapaquistat acetate (TAK-475) is notable as it was the only compound of this class to reach advanced stages of clinical investigation, specifically Phase II and Phase III trials. researchgate.netahajournals.orgnih.gov While several SSIs have undergone early-stage development, many did not progress beyond Phase I/II clinical trials, often due to concerns regarding hepatotoxicity. nih.gov The development of Lapaquistat acetate provided significant data on the efficacy and challenges associated with inhibiting squalene synthase in a clinical setting. nih.gov Its progression through late-stage trials positioned it as a key example in evaluating the potential of SSIs as cholesterol-lowering agents, both as monotherapy and in combination with existing treatments like statins. researchgate.netahajournals.org The research conducted with Lapaquistat acetate has contributed valuable insights into the lipid-lowering effects achievable with SQS inhibition and the associated considerations for this therapeutic approach. researchgate.netnih.govahajournals.org

Detailed research findings from the clinical program of Lapaquistat acetate, which pooled data from 12 studies involving over 6000 patients, provided significant information on its effects on lipid parameters. researchgate.netahajournals.orgnih.gov These studies, ranging from 6 to 96 weeks, evaluated Lapaquistat acetate as monotherapy and in coadministration with other lipid-altering drugs in patients with dyslipidemia. researchgate.netnih.gov

In monotherapy studies, Lapaquistat acetate demonstrated a significant reduction in LDL-C levels. At a dose of 100 mg, it decreased LDL-C by 21.6%. researchgate.netnih.govahajournals.org When co-administered with a statin, Lapaquistat acetate 100 mg resulted in an 18.0% decrease in LDL-C. researchgate.netnih.govahajournals.org Lower doses also showed LDL-C reduction, with 50 mg monotherapy leading to an 18% reduction and 100 mg monotherapy showing a 23% reduction at 12 weeks in some studies. nih.gov In co-administration studies with statins, Lapaquistat acetate provided additional LDL-C reductions of 14% and 19% at 24 weeks for the 50 mg and 100 mg doses, respectively. nih.gov

Beyond LDL-C, Lapaquistat acetate also showed positive effects on other lipid and cardiovascular risk markers. It consistently reduced non-HDL-C, total cholesterol, apolipoprotein B, and VLDL-C levels. nih.govahajournals.org Median triglycerides were also reduced relative to placebo or co-administration with statins. nih.govahajournals.org Furthermore, Lapaquistat acetate reduced high-sensitivity C-reactive protein (hs-CRP), an inflammatory marker, in a dose-dependent manner. nih.govahajournals.org

Preclinical studies in hypercholesterolaemic rabbits also provided insights into the effects of Lapaquistat acetate on atherosclerotic plaques. Treatment with Lapaquistat acetate decreased the accumulation of oxidized lipoproteins, macrophages, and extracellular lipid in coronary plaques. nih.gov It also increased collagen concentration and transformed coronary plaques into fibromuscular lesions, suggesting a potential role in stabilizing plaques. nih.gov Lapaquistat acetate suppressed the expression of matrix metalloproteinase-1 and plasminogen activator inhibitor-1 in the plaque and increased peripheral coenzyme Q10 levels. nih.gov

Here is a summary of key lipid-lowering efficacy data from clinical trials:

| Treatment Group | LDL-C Reduction (%) |

| Lapaquistat Acetate 100 mg Monotherapy | 21.6 researchgate.netnih.govahajournals.org |

| Lapaquistat Acetate 100 mg + Statin | 18.0 researchgate.netnih.govahajournals.org |

| Lapaquistat Acetate 50 mg Monotherapy | 18 nih.gov |

| Lapaquistat Acetate 100 mg Monotherapy | 23 nih.gov |

| Lapaquistat Acetate 50 mg + Statin | Additional 14 nih.gov |

| Lapaquistat Acetate 100 mg + Statin | Additional 19 nih.gov |

Note: Data compiled from various clinical trial results.

The research findings indicated that squalene synthase inhibition with Lapaquistat acetate effectively lowered LDL-C in a dose-dependent manner, both as monotherapy and in combination with statins. researchgate.netnih.govahajournals.org

Structure

3D Structure

属性

IUPAC Name |

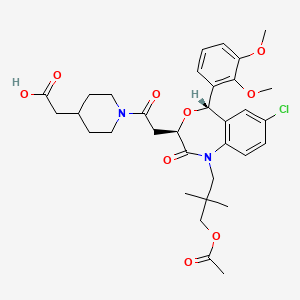

2-[1-[2-[1-(3-acetyloxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41ClN2O9/c1-20(37)44-19-33(2,3)18-36-25-10-9-22(34)16-24(25)30(23-7-6-8-26(42-4)31(23)43-5)45-27(32(36)41)17-28(38)35-13-11-21(12-14-35)15-29(39)40/h6-10,16,21,27,30H,11-15,17-19H2,1-5H3,(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLUGNQVANVZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41ClN2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Lapaquistat Acetate Action

Enzyme Inhibition Kinetics and Specificity

The inhibitory activity of lapaquistat (B1674497) acetate (B1210297) is primarily directed towards squalene (B77637) synthase. drugbank.com This selective inhibition is central to its proposed therapeutic effect in lowering cholesterol.

Characterization of Lapaquistat Acetate as a Squalene Synthase Inhibitor

Lapaquistat acetate is characterized as a squalene synthase inhibitor (SSI) that blocks the conversion of farnesyl pyrophosphate (FPP) to squalene. This step is considered the first committed step in the biosynthesis of sterols. drugbank.commdpi.com Studies have demonstrated that lapaquistat acetate is a potent inhibitor of cholesterol synthesis in cellular models. researchgate.net

Comparative Analysis of SQS Inhibition vs. HMG-CoA Reductase Inhibition

Squalene synthase and HMG-CoA reductase are both targets for cholesterol-lowering drugs, but they act at different points in the mevalonate (B85504) pathway. drugbank.comahajournals.org Statins, a widely used class of lipid-lowering medications, inhibit HMG-CoA reductase, an early and rate-limiting enzyme in the pathway. drugbank.comwikipedia.orgnih.gov In contrast, SQS acts further downstream, catalyzing the dimerization of two molecules of farnesyl pyrophosphate to form squalene. drugbank.commdpi.com

A key distinction between inhibiting SQS and HMG-CoA reductase lies in their effects on upstream pathway intermediates, particularly isoprenoids like FPP and geranylgeranyl pyrophosphate (GGPP). nih.gov Inhibition of HMG-CoA reductase by statins can lead to a decrease in the production of these isoprenoids, which are important for various cellular functions, including protein prenylation. wikipedia.orgnih.gov SQS inhibition, being downstream, is hypothesized to avoid depleting these crucial isoprenoid intermediates. drugbank.comwikipedia.orgnih.gov In fact, SQS inhibition can lead to an accumulation of FPP due to the lack of feedback inhibition on HMG-CoA reductase. nih.gov This difference in the impact on isoprenoid levels was a theoretical advantage proposed for SQS inhibitors like lapaquistat acetate, potentially reducing side effects associated with statin therapy, such as myotoxicity. wikipedia.orgnih.govtargetmol.com Preclinical studies in guinea pigs demonstrated that co-administration of lapaquistat acetate with cerivastatin (B1668405) significantly prevented statin-induced myotoxicity. targetmol.com

Structural and Computational Insights into SQS Binding

Understanding how lapaquistat acetate interacts with SQS at a molecular level is crucial for elucidating its inhibitory mechanism. Computational techniques, such as molecular docking and molecular dynamics simulations, have been employed to investigate these interactions. researchgate.netnih.govnih.gov

Molecular Docking Studies of Lapaquistat Acetate with SQS

Molecular docking studies have been used to predict the binding mode and affinity of lapaquistat acetate within the active site of SQS. researchgate.netnih.govresearchgate.netcimap.res.in These studies aim to identify the specific residues in the enzyme that interact with the inhibitor and to estimate the strength of these interactions. Docking analysis has been performed using various software and protein structures, including studies focusing on the dehydrosqualene synthase (CrtM) enzyme from Staphylococcus aureus, which shares structural similarities with human SQS. researchgate.netnih.govresearchgate.netcimap.res.intandfonline.com These studies have shown that lapaquistat acetate can bind to the active site of SQS/CrtM. researchgate.netnih.govresearchgate.netcimap.res.inmdpi.com

Identification of Critical Amino Acid Residues in the SQS Active Site for Ligand Interaction

Molecular docking studies have identified several amino acid residues within the active site of SQS/CrtM that are critical for interaction with inhibitors like lapaquistat acetate. In studies involving S. aureus CrtM, residues such as His18, Arg45, Asp48, Asp52, Tyr129, Gln165, Asn168, and Asp172 have been found to interact with lapaquistat acetate with high frequency. researchgate.netresearchgate.netcimap.res.intandfonline.commdpi.com Comparative docking analysis has also confirmed the involvement of some of these residues. researchgate.netcimap.res.in In human SQS, the catalytic domain is located between residues 33 and 370, and the active site contains two aspartate-rich regions (Asp-RR) that are highly conserved and involved in binding the pyrophosphate groups of the FPP substrates. mdpi.comtandfonline.com While specific interactions of lapaquistat acetate with human SQS residues were not explicitly detailed in the provided snippets beyond general SQS inhibitor binding to a hydrophobic pocket, studies on related enzymes and inhibitors suggest the importance of residues within or near the active site and hydrophobic regions for ligand binding. mdpi.com

Molecular Dynamics Simulations for Ligand-Enzyme Complex Stability

Molecular dynamics (MD) simulations are used to assess the stability of the complex formed between an inhibitor and its target enzyme over time. researchgate.netnih.govnih.govtandfonline.com These simulations provide insights into the dynamic behavior of the protein-ligand complex and help to validate the findings from static docking studies. researchgate.netnih.govtandfonline.com MD simulations have been performed for complexes of lapaquistat acetate (and other potential SQS inhibitors) with SQS/CrtM to evaluate the stability of the binding pose and the interactions identified through docking. researchgate.netnih.govnih.govtandfonline.com Results from MD simulations have supported the stability of complexes formed with lapaquistat acetate, further indicating its potential as an SQS inhibitor. researchgate.netnih.govpatsnap.com Analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuations (RMSF) from MD trajectories can provide information about the structural stability of the complex and the flexibility of specific residues upon ligand binding. researchgate.nettandfonline.com

Preclinical and in Vitro Research on Lapaquistat Acetate

Cellular Studies of Cholesterol and Lipid Metabolism

In vitro studies have demonstrated the impact of lapaquistat (B1674497) acetate (B1210297) and its metabolites on various aspects of cholesterol and lipid metabolism in cellular models, particularly hepatocyte cell lines like HepG2. medscape.orgresearchgate.netunife.it

Lapaquistat acetate and its pharmacologically active metabolite, T-91485 (M-I), have been reported as potent competitive inhibitors of cholesterol synthesis in HepG2 cells. researchgate.netunife.it Studies using HepG2 cells treated with 14C-acetate have shown that lapaquistat acetate can significantly inhibit de novo cholesterol biosynthesis in a dose-dependent manner. unife.itnih.gov The uptake of the active metabolite M-I into rat and human hepatocytes has been shown to be concentrative, temperature-dependent, and saturable, suggesting a carrier-mediated process. thieme-connect.comnih.gov Specifically, in human hepatocytes, the uptake of M-I appears to be mainly mediated by the organic anion transporting polypeptide (OATP) 1B3. thieme-connect.comnih.gov This carrier-mediated uptake mechanism may contribute to the liver-selective inhibition of cholesterol synthesis observed with lapaquistat acetate. thieme-connect.comnih.gov

Preclinical studies have indicated that lapaquistat acetate and its active metabolites can lead to the upregulation of hepatic LDL receptor mRNA expression. nih.govmedscape.orgtaylorandfrancis.com This upregulation is a mechanism by which squalene (B77637) synthase inhibitors can reduce circulating LDL cholesterol levels, similar to the action of statins. nih.govtaylorandfrancis.com Studies in HepG2 cells have shown that lapaquistat acetate and its active metabolite T-91485 increased the binding of 125I-low-density lipoprotein (LDL) to LDL receptors, suggesting an increase in LDL receptor expression. researchgate.netunife.it

In addition to its effects on cholesterol synthesis, preclinical models have also shown that lapaquistat acetate can inhibit hepatic triglyceride synthesis. medscape.org Studies in hypertriglyceridemic Wistar fatty rats demonstrated that lapaquistat acetate suppressed the rate of triglyceride secretion from the liver. researchgate.net In vitro studies have also suggested that squalene synthase inhibitors may offer benefits due to decreased triglyceride biosynthesis. nih.gov Furthermore, activation of the farnesoid X receptor (FXR) by lapaquistat acetate in vitro reduced hepatic triglyceride accumulation in HepG2 cells, suggesting a potential therapeutic mechanism for metabolic syndrome, although conflicting data exist regarding its specificity for FXR.

Inhibiting squalene synthase, which is downstream of the mevalonate (B85504) pathway compared to HMG-CoA reductase, is hypothesized to reduce cholesterol synthesis without significantly depleting the levels of non-sterol isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). drugbank.comnih.govwikipedia.org These isoprenoids are crucial for various cellular functions, including protein prenylation. nih.govfrontiersin.org Some studies suggest that inhibiting squalene synthase could lead to an accumulation of isoprenoid intermediates due to the lack of feedback inhibition and a backup of the pathway leading to squalene. nih.gov This accumulation, particularly of FPP, could potentially lead to the formation of farnesol (B120207) or farnesol-derived dicarboxylic acids. nih.gov The potential for squalene synthase inhibitors to avoid depleting isoprenoids was seen as a possible advantage over statins, which can reduce the production of these molecules. nih.govwikipedia.org

Animal Model Investigations into Lipid Homeostasis and Atherosclerosis

Animal models have been utilized to investigate the effects of lapaquistat acetate on systemic lipid levels and the progression of atherosclerosis.

Studies in various animal models, including rats, beagle dogs, marmosets, cynomolgus monkeys, and WHHLMI rabbits, have shown that lapaquistat acetate can effectively lower plasma cholesterol and triglyceride levels. medchemexpress.comresearchgate.netunife.itnih.gov In WHHLMI rabbits, a model for spontaneous hypercholesterolemia and atherosclerosis due to LDL receptor deficiency, lapaquistat acetate decreased plasma cholesterol and triglyceride levels by lowering lipoproteins containing apoB100. nih.gov In marmosets, lapaquistat acetate lowered plasma non-HDL cholesterol and triglycerides, and unlike atorvastatin, also led to an increase in plasma HDL cholesterol. researchgate.netunife.it The reduction in serum lipid levels in animal models has been correlated with the suppression of atherosclerosis development. nih.gov

Here is a summary of observed changes in plasma lipid levels in selected animal studies:

| Animal Model | Lapaquistat Acetate Dose (Route) | Duration | Change in Plasma Cholesterol | Change in Plasma Triglycerides | Source |

| WHHLMI Rabbits | 100 or 200 mg/kg/day (diet) | 32 weeks | Decreased | Decreased | medchemexpress.comnih.gov |

| Marmosets | 30, 100 mg/kg (p.o.) | 4 days | Decreased (non-HDL) | Decreased | researchgate.netunife.it |

| Wistar Fatty Rats | 60 mg/kg (p.o.) | 15 days | Not specified | Suppressed secretion | researchgate.net |

| Beagle Dogs | Not specified (p.o.) | Not specified | Lowered | Lowered | unife.it |

| Cynomolgus Monkeys | Not specified (p.o.) | Not specified | Lowered | Lowered | unife.it |

Alterations in Lipoprotein Profiles (e.g., ApoB100-containing lipoproteins)

Studies in hypercholesterolemic rabbit models have demonstrated that Lapaquistat acetate treatment leads to a decrease in plasma cholesterol and triglyceride levels. This reduction is attributed to a lowering of lipoproteins containing ApoB100, which include very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). wikipedia.orgciteab.comuni.lu The effects on lipoprotein lipid levels observed in these studies are consistent with the compound's mechanism as a squalene synthase inhibitor, which impacts the cholesterol biosynthesis pathway. wikipedia.orguni.lu

Effects on Coronary Atherosclerosis Progression in Hypercholesterolemic Models

Lapaquistat acetate has been shown to suppress the development and progression of coronary atherosclerosis in hypercholesterolemic models, such as the WHHLMI rabbit. wikipedia.orgciteab.comuni.lu Beyond simply reducing lipid levels, the compound influences the characteristics of atherosclerotic plaques, suggesting a potential role in plaque stabilization. wikipedia.orguni.lu

Analysis of Atheromatous Plaque Composition and Morphological Changes

Treatment with Lapaquistat acetate in hypercholesterolemic rabbits resulted in significant changes to the composition and morphology of coronary atheromatous plaques. There was a observed decrease in the accumulation of oxidized lipoproteins, macrophages, and extracellular lipids within the plaques of treated animals. wikipedia.orgciteab.comuni.lu These changes indicate a shift away from features associated with unstable lesions. The treatment effectively transformed macrophage/lipid-rich coronary plaques into fibromuscular lesions, which are considered more stable. wikipedia.orgciteab.comuni.lu Quantitative analysis of plaque composition in treated rabbits showed a notable reduction in macrophage concentration and extracellular lipid deposits compared to control groups. wikipedia.org

Quantification of Collagen Content within Lesions

A key finding in preclinical studies was the increase in collagen concentration within atherosclerotic plaques following treatment with Lapaquistat acetate. wikipedia.orgciteab.comuni.lu Increased collagen content contributes to the fibrous cap of the plaque, enhancing its stability. In studies using WHHLMI rabbits, treatment with Lapaquistat acetate significantly increased collagen density in coronary plaques.

Modulation of Inflammatory Markers and Proteases in Plaques (e.g., MMP-1, PAI-1)

Investigation of Peripheral Coenzyme Q10 Levels

Preclinical research with Lapaquistat acetate included investigations into its effects on peripheral coenzyme Q10 (CoQ10) levels. Treatment with Lapaquistat acetate was found to increase CoQ10 levels in plasma and peripheral tissues in hypercholesterolemic rabbits. wikipedia.orgciteab.comuni.lu This increase in CoQ10 levels showed a correlation with the observed improvement in coronary plaque composition, including a decrease in oxidized lipoprotein accumulation, macrophage content, and extracellular lipid accumulation. wikipedia.orgciteab.com

Here is a summary of some key preclinical findings:

| Parameter | Observation in Treated Animals (vs Control) | Relevant Section | Source(s) |

| Plasma Cholesterol Levels | Decreased | 3.2.2 | wikipedia.orgciteab.comuni.lu |

| Plasma Triglyceride Levels | Decreased | 3.2.2 | wikipedia.orgciteab.comuni.lu |

| ApoB100-containing Lipoproteins | Lowered | 3.2.2 | wikipedia.orgciteab.com |

| Atherosclerosis Development | Suppressed | 3.2.3 | wikipedia.orgciteab.comuni.lu |

| Xanthomatosis Development | Suppressed | 3.2.3 | wikipedia.orgciteab.com |

| Oxidized Lipoproteins in Plaques | Decreased | 3.2.3.1 | wikipedia.orgciteab.com |

| Macrophages in Plaques | Decreased | 3.2.3.1 | wikipedia.orgciteab.com |

| Extracellular Lipids in Plaques | Decreased | 3.2.3.1 | wikipedia.orgciteab.com |

| Plaque Morphology | Transformed to fibromuscular | 3.2.3.1 | wikipedia.orgciteab.comuni.lu |

| Collagen Content in Plaques | Increased | 3.2.3.2 | wikipedia.orgciteab.comuni.lu |

| MMP-1 Expression in Plaques | Suppressed | 3.2.3.3 | wikipedia.orgciteab.comuni.lu |

| PAI-1 Expression in Plaques | Suppressed | 3.2.3.3 | wikipedia.orgciteab.comuni.lu |

| Peripheral Coenzyme Q10 Levels | Increased | 3.2.4 | wikipedia.orgciteab.comuni.lu |

Lapaquistat Acetate in Specialized Disease Models and Repurposing Studies

Mevalonate (B85504) Kinase Deficiency (MKD) Research

Mevalonate Kinase Deficiency (MKD) is a rare autoinflammatory disorder caused by mutations in the MVK gene, leading to reduced mevalonate kinase activity and a consequent shortage of mevalonate-derived isoprenoids (MDIs). nih.govnih.govunits.it This deficiency disrupts protein prenylation and contributes to an exaggerated inflammatory response characterized by elevated levels of pro-inflammatory cytokines. nih.govfrontiersin.org Research has explored the potential of Lapaquistat (B1674497) acetate (B1210297), as a squalene (B77637) synthase inhibitor, to modulate the mevalonate pathway and mitigate the inflammatory phenotype observed in MKD. nih.govresearchgate.net

Restoration of Mevalonate-Derived Isoprenoid (MDI) Levels in MKD Cellular Models

Studies utilizing in vitro models mimicking MKD conditions have investigated the effect of Lapaquistat acetate and its active metabolite (TAK-475 M-I) on MDI levels. In human monocytic THP-1 cells, incubation with TAK-475 M-I demonstrated a dose-dependent increase in the levels of farnesyl diphosphate (B83284) (FPP), geranylgeranyl diphosphate (GGPP), and farnesol (B120207) (FOH). nih.govresearchgate.net These isoprenoids are downstream products of the mevalonate pathway, and their depletion is implicated in the pathogenesis of MKD. nih.gov By inhibiting squalene synthase, Lapaquistat acetate diverts the metabolic flux of FPP and GGPP, potentially increasing their intracellular concentrations. nih.govresearchgate.net

Attenuation of Inflammatory Cytokine Production in MKD-mimicking Conditions (e.g., IL-6, TNF-alpha)

In MKD-mimicking cellular models, Lapaquistat acetate has shown promise in reducing the production of pro-inflammatory cytokines. In RAW 264.7 cells treated with alendronate (ALD) and lipopolysaccharide (LPS) to simulate MKD-like inflammatory conditions, the addition of Lapaquistat significantly reduced the induced levels of IL-6 and TNF-α. nih.govresearchgate.net This suggests that modulating the mevalonate pathway with a squalene synthase inhibitor can attenuate the inflammatory response characteristic of MKD. nih.govresearchgate.net Increased levels of GGPP and FPP, resulting from SQS inhibition, have been shown to attenuate LPS-induced IL-1β production in statin-treated THP-1 cells and human peripheral blood mononuclear cells (PBMCs), further supporting the anti-inflammatory potential of this approach. nih.gov

Table 1: Effect of Lapaquistat on Inflammatory Cytokine Levels in a MKD-mimicking Model

| Treatment Group | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |

| Untreated | 23.72 ± 0.19 | Data not shown |

| ALD + LPS | 48.39 ± 4.21 | Data not shown |

| ALD + LPS + Lapaquistat | 28.26 ± ... | Significantly reduced |

Note: Data for TNF-α levels are indicated as significantly reduced but specific numerical values are not provided in the source snippet for inclusion in the table. nih.govresearchgate.net

Antimicrobial and Anti-Parasitic Applications

Beyond its initial indication, Lapaquistat acetate has been explored for its potential in combating infectious diseases, particularly against bacterial pathogens like Staphylococcus aureus and the parasite Cryptosporidium. nih.govresearchgate.net

Inhibition of Dehydrosqualene Synthase (CrtM) in Bacterial Pathogens (e.g., Staphylococcus aureus)

Staphylococcus aureus produces a golden carotenoid pigment called staphyloxanthin, which contributes to its virulence by providing antioxidant protection against the host immune system. nih.govencyclopedia.pubnih.gov The biosynthesis of staphyloxanthin involves the enzyme dehydrosqualene synthase (CrtM), which shares structural and functional similarities with human squalene synthase (SQS). encyclopedia.pubtandfonline.comnih.gov This resemblance has led to the investigation of SQS inhibitors, including Lapaquistat acetate, as potential inhibitors of CrtM and thus as anti-virulence agents. nih.govencyclopedia.pubmdpi.com

Molecular docking studies have indicated that Lapaquistat acetate can bind to the CrtM enzyme in S. aureus, suggesting its potential to inhibit this bacterial enzyme. nih.govencyclopedia.pubtandfonline.commdpi.com These studies have identified specific residues in CrtM, such as His18, Arg45, Asp48, Asp52, Tyr129, Gln165, Asn168, and Asp172, that interact with Lapaquistat acetate and other SQS inhibitors. encyclopedia.pubtandfonline.commdpi.com

Comparative Structural and Functional Analysis of CrtM and Human SQS

Dehydrosqualene synthase (CrtM) from S. aureus and human squalene synthase (SQS) catalyze similar head-to-head condensation reactions of farnesyl diphosphate (FPP). nih.govasm.org Despite catalyzing the formation of different products (dehydrosqualene in bacteria and squalene in humans), they share a common isoprenoid synthase fold and conserved amino acid clusters in their active sites. nih.govasm.org Structural comparisons have revealed similarities in their active sites, although differences exist, such as the absence of a specific binding cavity in CrtM that is present in human SQS and accommodates part of the zaragozic acid A molecule. nih.gov Protein sequence similarity between S. aureus CrtM and human SQS has been reported to be around 38.9%. nih.govacs.org

Table 2: Comparison of CrtM and Human SQS

| Feature | Staphylococcus aureus CrtM | Human SQS |

| Catalyzed Reaction | 2 FPP -> Dehydrosqualene | 2 FPP -> Squalene |

| Product | Dehydrosqualene (C30H48) | Squalene (C30H50) |

| Shared Fold | Isoprenoid synthase fold | Isoprenoid synthase fold |

| Sequence Similarity | ~38.9% with human SQS nih.govacs.org | ~38.9% with S. aureus CrtM nih.govacs.org |

| Membrane Association | Not a membrane protein acs.org | Membrane protein (ER-anchored) acs.org |

Implications for Bacterial Virulence Factor Attenuation (e.g., staphyloxanthin synthesis)

Inhibition of CrtM by compounds like Lapaquistat acetate can lead to the attenuation of bacterial virulence by blocking the synthesis of staphyloxanthin. nih.govencyclopedia.pubmdpi.com Studies have shown that inhibiting staphyloxanthin production renders S. aureus strains more susceptible to oxidative stress from the host innate immune system, facilitating their clearance. encyclopedia.pubmdpi.com This approach represents a potential anti-virulence strategy that may have a lower propensity for resistance development compared to traditional antibiotics that target bacterial growth or survival. oup.comoup.com While direct experimental data showing Lapaquistat acetate's effect on staphyloxanthin synthesis in cellular assays is mentioned in the context of other SQS inhibitors, the structural basis for its potential inhibition of CrtM through binding to key active site residues supports this implication. encyclopedia.pubtandfonline.commdpi.com

Effects on Parasitic Growth and Development (e.g., Cryptosporidium) via SQS Inhibition

Research indicates that Lapaquistat acetate, by inhibiting host squalene synthase (FDFT1), can impact the growth and development of certain parasites, such as Cryptosporidium. Studies using Cryptosporidium-infected mice treated with Lapaquistat, which targets host FDFT1, demonstrated a reduction in parasite burden and indicators of intestinal damage. biorxiv.org.

Further in vitro experiments revealed that Lapaquistat treatment reduced Cryptosporidium growth and development, including progression to female sexual stages, in a dose-dependent manner biorxiv.org. This suggests that inhibiting host SQS can negatively affect the parasite's life cycle within the host cell biorxiv.orgresearchgate.net.

The mechanism behind this effect appears linked to the host cholesterol biosynthesis pathway and the intermediary metabolite squalene. Cryptosporidium growth can be either inhibited or promoted by squalene levels researchgate.net. A build-up of squalene in host epithelial cells creates a reducing environment with increased reduced host glutathione (B108866), which Cryptosporidium requires for growth as it cannot synthesize its own glutathione researchgate.net. Conversely, inhibiting SQS with Lapaquistat prevents this squalene build-up, thereby limiting the availability of glutathione for the parasite and hindering its growth researchgate.net.

In HCT-8 cells, Lapaquistat treatment increased cellular reactive oxygen species (ROS) levels, while an inhibitor causing squalene build-up reduced ROS levels biorxiv.org. This trend in ROS levels was negatively correlated with parasite growth biorxiv.org.

Investigation into Other Metabolic and Inflammatory Conditions

Beyond its initial application in hypercholesterolemia, Lapaquistat acetate has been investigated for its potential effects in other metabolic and inflammatory conditions.

Lapaquistat acetate has shown potential anti-inflammatory activity targetmol.com. In an in vitro model mimicking Mevalonate Kinase Deficiency (MKD), a metabolic and inflammatory disease, Lapaquistat was evaluated for its anti-inflammatory effects mdpi.comunife.it. Treatment of RAW 264.7 cells with alendronate and LPS to induce an inflammatory condition resulted in a significant increase in pro-inflammatory cytokines IL-6 and TNF-α mdpi.com. The addition of Lapaquistat significantly reduced the induced levels of these cytokines, decreasing the inflammatory condition mdpi.com. This suggests that Lapaquistat might modulate the mevalonate pathway to increase the availability of anti-inflammatory isoprenoid intermediates mdpi.com.

Clinical trial data for Lapaquistat acetate in hypercholesterolemia also indicated a reduction in high-sensitivity C-reactive protein (hsCRP), a non-specific inflammatory marker, in a dose-dependent manner. ahajournals.orgunife.itnih.gov. This observation suggests a potential link between changes in serum lipid levels induced by Lapaquistat and modulation of inflammatory status unife.itnih.gov.

Role of Squalene Synthase in Regulated Cell Death Pathways (e.g., Ferroptosis)

Squalene synthase (SQS) and its product, squalene, have been implicated in the regulation of programmed cell death pathways, including ferroptosis mdpi.comnih.govencyclopedia.pub. Ferroptosis is a type of regulated cell death characterized by the accumulation of lipid peroxides and is dependent on iron mdpi.comencyclopedia.pubmdpi.com.

Squalene, synthesized by SQS, is an oleophilic metabolite that can accumulate in lipid droplets or cell membranes mdpi.comencyclopedia.pub. It is considered a potential regulator of lipid peroxidation and can lessen oxidative damage by reducing reactive oxygen species levels mdpi.comnih.gov. These functions of squalene can ultimately regulate programmed cell death like ferroptosis mdpi.com.

SQS itself has been identified as a regulator of lipid peroxidation and programmed cell death pathways such as ferroptosis mdpi.comnih.govencyclopedia.pub. Inhibition of SQS can impact the levels of squalene and other downstream metabolites in the mevalonate pathway, which in turn can influence susceptibility to ferroptosis mdpi.comencyclopedia.pubmdpi.com.

For example, the activation of SQS by the compound FIN56, a ferroptosis inducer, leads to the depletion of coenzyme Q10 and subsequent accumulation of lipid hydroperoxides, resulting in ferroptosis mdpi.comcolumbia.edu. Conversely, squalene itself has been reported to suppress ferroptosis by increasing glutathione (GSH) levels and reducing Fe2+ mdpi.com.

Research Methodologies and Analytical Approaches Applied to Lapaquistat Acetate Studies

Advanced Chromatographic and Spectroscopic Techniques for Metabolite Profiling

Studies into the pharmacokinetics and metabolism of lapaquistat (B1674497) acetate (B1210297) have employed advanced analytical techniques to identify and quantify the compound and its metabolites in biological matrices. Lapaquistat acetate is a prodrug, designed to be hydrolyzed into its pharmacologically active form after administration.

Pharmacokinetic studies in rats and dogs utilized ¹⁴C-labeled lapaquistat acetate to trace its disposition. nih.gov The primary analytical method for determining the plasma concentrations of the parent compound and its metabolites was liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.govnih.gov This highly sensitive and specific technique allows for the separation of compounds in a complex mixture followed by their precise mass-based detection and quantification.

Research revealed that after oral administration, lapaquistat acetate is rapidly and extensively hydrolyzed to its primary active metabolite during intestinal absorption. nih.govnih.gov This key metabolite, referred to as M-I or T-91485 in various studies, was found to be the main component of radioactivity circulating in the plasma and is responsible for the compound's pharmacological effects. nih.govnih.gov The concentration of this active metabolite was found to be significantly higher in the liver, the primary site of cholesterol synthesis, compared to the plasma. nih.gov These detailed metabolite profiles, made possible by LC/MS/MS, were essential for understanding the relationship between the pharmacokinetics, pharmacodynamics, and toxicology of lapaquistat acetate in both preclinical and clinical settings. nih.gov

| Analytical Technique | Application in Lapaquistat Acetate Studies | Key Findings |

| ¹⁴C-Labeling | Tracing the disposition and elimination of the drug in animal models. | Fecal excretion is the main elimination route. |

| LC/MS/MS | Quantifying lapaquistat acetate and its metabolites in plasma and tissues. | Lapaquistat acetate is a prodrug rapidly converted to its active metabolite (M-I). |

| The active metabolite concentrates in the liver. |

Quantitative Image Analysis for Histopathological Assessment

In preclinical studies evaluating the anti-atherosclerotic effects of lapaquistat acetate, quantitative image analysis was a critical tool for obtaining objective and reproducible histopathological data. This methodology was particularly important in a study using Watanabe heritable hyperlipidemic (WHHLMI) rabbits, an animal model for coronary atherosclerosis. nih.govnih.gov

Following treatment with lapaquistat acetate, coronary artery sections were examined histopathologically and immunohistochemically. nih.gov To move beyond qualitative descriptions, computer-assisted image analysis was employed to quantitatively assess the composition of atherosclerotic plaques. nih.govnih.gov This technique involves digitizing microscopic images of tissue sections and using specialized software to measure various features.

The analysis focused on quantifying the area occupied by different plaque components, including:

Macrophages: Immune cells that contribute to plaque instability.

Extracellular Lipids: Pools of cholesterol and fats within the plaque.

Collagen: A fibrous protein that contributes to plaque stability. nih.gov

The results of this quantitative analysis demonstrated that treatment with lapaquistat acetate significantly altered plaque composition. It led to a decrease in the accumulation of macrophages and extracellular lipids while increasing the concentration of collagen. nih.govnih.gov This shift transformed the plaques from unstable, lipid-rich lesions into more stable, fibromuscular lesions, providing strong evidence for the drug's beneficial effect on atherosclerosis. nih.gov

| Plaque Component | Effect of Lapaquistat Acetate | Implication for Plaque Stability |

| Macrophages | Decreased | Increased stability |

| Extracellular Lipids | Decreased | Increased stability |

| Collagen | Increased | Increased stability |

Development of High-Throughput Screening Assays for SQS Inhibitors

The discovery of lapaquistat acetate and other squalene (B77637) synthase (SQS) inhibitors was facilitated by the development of high-throughput screening (HTS) assays. These assays allow for the rapid testing of large libraries of chemical compounds to identify those that inhibit the target enzyme. Both whole-cell and enzymatic assays have been developed for this purpose.

Whole-cell screening assays offer the advantage of evaluating a compound's activity in a more physiologically relevant environment, where factors like cell permeability and metabolism are taken into account. For SQS inhibitors, human hepatoma cells, such as HepG2, have been commonly used. nih.govnih.govnih.gov In these assays, the cells are incubated with a labeled precursor of cholesterol, and the ability of test compounds to inhibit the synthesis of cholesterol is measured. nih.govnih.gov

Another described approach involves a whole-cell screening assay using the HL60 cell line, which can characterize inhibitors of the isoprenoid portion of the cholesterol biosynthesis pathway. researchgate.net By analyzing the changes in the isoprenoid pattern within the cells, it is possible to identify the specific enzyme being targeted by an inhibitor. researchgate.net Such cell-based systems were instrumental in evaluating the inhibitory activity of the 4,1-benzoxazepine (B1262346) derivatives from which lapaquistat acetate was developed. nih.gov

Enzymatic assays directly measure the effect of a compound on the activity of the isolated SQS enzyme. These assays are crucial for confirming the mechanism of action and determining the potency of inhibitors. Several HTS-compatible enzymatic assays for SQS have been developed:

Radiometric Assay: A classic method involves using a radiolabeled substrate, farnesyl diphosphate (B83284) (FPP). nih.gov The assay measures the conversion of radioactive FPP to squalene, with the substrate and product being separated by techniques like thin-layer chromatography. nih.gov The amount of radioactivity in the squalene zone is then quantified to determine enzyme activity. nih.gov

Fluorescent Assay: A non-radioactive HTS method has been developed that relies on the fluorescence of the cofactor NADPH. google.com SQS catalyzes a two-step reaction where the second step requires NADPH. google.com As the reaction proceeds, NADPH is consumed, leading to a decrease in fluorescence. google.com The rate of this fluorescence decrease is proportional to the SQS enzyme activity, allowing for the rapid screening of potential inhibitors. google.com

These enzymatic assays were used to determine the potent inhibitory activity of lapaquistat acetate's precursors, with some showing IC₅₀ values in the nanomolar range. nih.gov

Computational Cheminformatics and Drug Design

The development of lapaquistat acetate and related 4,1-benzoxazepine derivatives was guided by principles of computational cheminformatics and rational drug design. These methods use computer modeling to predict how a molecule will interact with its target enzyme, thereby guiding the synthesis of more potent and selective compounds.

Both ligand-based and structure-based approaches have been applied to the discovery of SQS inhibitors.

Ligand-Based Virtual Screening: This method uses the chemical structure of known inhibitors to find new ones. Lapaquistat acetate (TAK-475) itself has been used as a template molecule or positive control in such studies. nih.govresearchgate.net For example, pharmacophore models, which define the essential 3D arrangement of chemical features required for activity, have been generated based on known SQS inhibitors. nih.gov These models are then used as queries to search large databases of chemical compounds for molecules that match the pharmacophore, identifying them as potential new inhibitors. nih.govresearchgate.net Similarity searching, which compares the 2D fingerprints of molecules to a known active compound like lapaquistat acetate, is another ligand-based technique used to find novel candidates. nih.gov

Structure-Based Virtual Screening: This approach relies on the 3D structure of the target enzyme. The availability of the crystal structure of human squalene synthase, including in complex with a lapaquistat-related benzoxazepine derivative (PDB ID: 3V66), has been pivotal for structure-based design. guidetopharmacology.org Using molecular docking, researchers can computationally place thousands of potential drug candidates into the active site of the SQS enzyme to predict their binding affinity and orientation. researchgate.net This allows for the prioritization of compounds for synthesis and biological testing. Furthermore, structure-activity relationship (SAR) studies, which systematically modify parts of a lead compound and measure the effect on activity, were essential in optimizing the 4,1-benzoxazepine scaffold to produce the potent and effective profile of lapaquistat acetate. nih.govnih.gov

Binding Free Energy Calculations (e.g., MM-GBSA)

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) is a computational method used to estimate the free energy of binding of a ligand to a protein. While specific MM-GBSA studies focused solely on lapaquistat acetate are not extensively detailed in the provided search results, the methodology is a standard approach for analyzing protein-ligand interactions. This method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models.

The binding free energy (ΔG_bind) is typically calculated as follows:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where:

G_complex is the total free energy of the protein-ligand complex.

G_receptor is the total free energy of the isolated protein.

G_ligand is the total free energy of the isolated ligand.

Each of these terms is further broken down into:

G = E_MM + G_solv - TΔS

E_MM represents the molecular mechanics energy in the gas phase, which includes internal, electrostatic, and van der Waals energies.

G_solv is the solvation free energy, which is composed of polar and nonpolar contributions. The polar part is calculated using the Generalized Born (GB) model, and the nonpolar part is estimated from the solvent-accessible surface area (SASA).

TΔS is the conformational entropy upon ligand binding, which is often the most computationally expensive part and is sometimes omitted in comparative studies.

In the context of lapaquistat acetate, MM-GBSA would be applied to its target, squalene synthase (SQS). The calculation would involve running molecular dynamics simulations of the lapaquistat-SQS complex to generate a series of snapshots. The energies for the complex, the receptor (SQS), and the ligand (lapaquistat) would then be calculated for each snapshot and averaged.

A 2024 study utilized a combined molecular modeling approach to investigate the binding of lapaquistat acetate to dehydrosqualene synthase in Staphylococcus aureus, a homolog of human SQS. nih.gov This study employed Induced Fit Docking (IFD) to predict the binding mode and then likely used methods conceptually similar to MM-GBSA to analyze the stability of the protein-ligand complex. nih.gov The results indicated that lapaquistat acetate showed a promising binding affinity for the S. aureus enzyme. nih.gov The stability of the lapaquistat acetate-protein complex was observed throughout the simulation run, suggesting a stable interaction. nih.gov

In Silico Prediction of Target Interactions

In silico methods are crucial for predicting and understanding the interactions between a drug candidate like lapaquistat acetate and its biological target. These computational techniques, including molecular docking and molecular dynamics simulations, provide insights into the binding mode and affinity of a ligand.

Molecular docking studies are used to predict the preferred orientation of a ligand when bound to a receptor. For lapaquistat acetate, docking simulations would place the molecule into the active site of squalene synthase (SQS). These simulations help to identify key amino acid residues that interact with the inhibitor. For instance, a study on novel SQS inhibitors used in silico modeling to rationalize their inhibitory potencies. nih.gov The modeling predicted that the hydrophobic aryl group of the inhibitors would insert into the active site pocket, with specific interactions with residues like Arg77 and Tyr72. nih.gov

A recent study investigated cholesterol-lowering drugs, including lapaquistat acetate, as potential inhibitors of dehydrosqualene synthase (CrtM) in Staphylococcus aureus, which is structurally related to human SQS. nih.gov The researchers used Induced Fit Docking (IFD) to accurately predict the ligand-binding mode and estimate the docking score. nih.gov This approach suggested that lapaquistat acetate could be a potential lead candidate with a promising binding affinity for the bacterial enzyme. nih.gov

Further analysis of the protein-ligand complex's stability is often carried out using molecular dynamics simulations. These simulations provide a dynamic view of the interaction over time. In the study of lapaquistat acetate with S. aureus CrtM, the stability of the complex was analyzed, revealing conformational changes during the simulation. nih.gov The results showed that the lapaquistat acetate complex was stabilized throughout the simulation run. nih.gov

These in silico approaches are instrumental in the early stages of drug discovery and development, helping to identify and optimize potential drug candidates before more resource-intensive experimental studies are undertaken.

Application of Genetic Models for SQS Research (e.g., Liver-Specific SQS Knockout Mice)

Genetic models, particularly knockout mice, have been instrumental in understanding the physiological role of squalene synthase (SQS) and the potential consequences of its inhibition, which is the mechanism of action of lapaquistat acetate.

To investigate the effects of specifically inhibiting SQS in the liver, researchers have generated liver-specific SQS knockout (L-SSKO) mice using Cre-loxP technology. nih.gov In these mice, the SQS gene is selectively deleted in hepatocytes. nih.gov This model mimics the targeted action of a drug like lapaquistat acetate in the primary site of cholesterol synthesis.

Studies on L-SSKO mice revealed several key findings:

Reduced Cholesterol Synthesis : Hepatic SQS activity in L-SSKO mice was reduced by over 90%, and cholesterol biosynthesis in liver slices was almost completely eliminated. nih.gov

Lower Plasma Cholesterol : In the fed state, L-SSKO mice showed significantly reduced plasma total cholesterol and triglycerides, primarily due to decreased hepatic secretion of very-low-density lipoprotein (VLDL). nih.gov

Transient Liver Dysfunction : The L-SSKO mice exhibited transient liver dysfunction, characterized by hepatomegaly and increased levels of apoptotic liver cells. nih.gov This was thought to be caused by the buildup of farnesol (B120207), a precursor in the cholesterol synthesis pathway, which can induce cell death. nih.govresearchgate.net This finding was particularly relevant as hepatotoxicity was a major reason for the discontinuation of lapaquistat acetate's clinical development. nih.govresearchgate.net

Gene Expression Changes : The expression of genes targeted by the liver X receptor α was reduced, while the expression of genes targeted by the sterol-regulatory element-binding protein 2 was increased in L-SSKO mice. nih.gov

The table below summarizes some of the key findings from studies on liver-specific SQS knockout mice.

| Feature | Observation in L-SSKO Mice | Reference |

| Hepatic SQS Activity | Reduced by >90% | nih.gov |

| Liver Cholesterol Biosynthesis | Almost eliminated | nih.gov |

| Plasma Total Cholesterol (Fed State) | Significantly reduced | nih.gov |

| Plasma Triglycerides (Fed State) | Significantly reduced | nih.gov |

| Liver Function | Transient dysfunction with hepatomegaly | nih.gov |

| Hepatocyte Apoptosis | Increased | nih.gov |

| Hepatocyte Regeneration | Increased | nih.gov |

These genetic models have provided crucial insights into the potential on-target effects of SQS inhibitors. The liver-specific knockout model, in particular, helped to correlate the mechanism of SQS inhibition with the observed hepatotoxicity, a critical factor in the clinical development of lapaquistat acetate. nih.govresearchgate.net

Emerging Research Avenues and Future Directions for Squalene Synthase Inhibitors

Exploration of Novel SQS Inhibitor Scaffolds and Chemotypes

Research is actively pursuing the identification and development of novel SQS inhibitors beyond existing classes. This involves the design and synthesis of compounds with new structural scaffolds and chemotypes aimed at achieving higher potency, selectivity, and improved pharmacokinetic profiles. For instance, studies have reported the discovery of novel 11-membered ring templates and tricyclic compounds exhibiting potent SQS inhibitory activity. nih.govnih.gov These efforts often involve in silico docking studies using the X-ray crystal structure of human SQS to understand binding interactions and guide the design of more potent ligands. nih.govresearchgate.net

Data Table 1: Examples of Novel SQS Inhibitor Chemotypes Under Investigation

| Chemotype | Key Features | Research Focus |

| 11-membered ring templates | Cyclized structures | Improved oral activity, lipid-lowering efficacy |

| Tricyclic compounds | Benzoxazepine ring with incorporated heterocycle | Enhanced in vitro and in vivo activity |

| Morpholine (B109124) derivatives | Combination of pharmacophore moieties | Antiatherosclerosis potential, multi-activity |

Investigation of the Potential for Lapaquistat (B1674497) Acetate (B1210297) Repositioning in Other Diseases

Despite the discontinuation of its development for hypercholesterolemia, the potential for repositioning Lapaquistat acetate for other therapeutic uses is being explored. Given its mechanism of action as an SQS inhibitor, researchers are investigating its effects in conditions where modulation of the mevalonate (B85504) pathway or cholesterol synthesis could be beneficial. For example, studies have explored the potential application of Lapaquistat acetate in Mevalonate Kinase Deficiency (MKD), an inflammatory disease, by modulating the mevalonate cholesterol pathway. nih.govunife.it Research suggests that Lapaquistat acetate could potentially lower elevated inflammatory markers like IL-6 and TNF-α in MKD patients. frontiersin.org

Development of Targeted Protein Degradation (TPD) Strategies for Squalene (B77637) Synthase

Targeted Protein Degradation (TPD) represents a novel approach to downregulate protein levels, offering an alternative to traditional enzyme inhibition. Research is underway to develop TPD strategies specifically targeting SQS. This involves identifying molecules that can selectively induce the degradation of SQS via the cellular proteasome system. rsc.orgnih.govresearchgate.netbiorxiv.orgrsc.orgresearchgate.net

Identification and Characterization of SQS Degraders and Stabilizers

Studies have identified small molecule ligands that can selectively cause SQS degradation in a proteasome-dependent manner. rsc.orgnih.govresearchgate.netrsc.org Unexpectedly, some compounds based on similar scaffolds, when linked to E3 ligase recruiting ligands (designed as PROTACs), have been found to lead to SQS stabilization instead of degradation. rsc.orgnih.govresearchgate.netrsc.org Proteomic analysis has shown that certain compounds can selectively reduce SQS levels, while lipidomic analysis indicates a concomitant reduction in cellular cholesteryl ester content. rsc.orgnih.govresearchgate.netrsc.orgresearchgate.net

Data Table 2: Effect of Identified Compounds on SQS Levels

| Compound | Effect on SQS Levels | Mechanism |

| KY02111 | Degradation | Proteasome-dependent |

| PROTACs (based on KY02111 scaffold) | Stabilization | Shielding from natural turnover, not E3 ligase recruitment |

Note: This table is based on findings regarding SQS degraders and stabilizers. rsc.orgnih.govresearchgate.netrsc.org

Mechanistic Elucidation of Proteasome-Dependent SQS Degradation

Investigations into the mechanism of SQS degradation have revealed that certain compounds induce degradation in a dose-, time-, and proteasome-dependent manner. nih.govresearchgate.netrsc.org This degradation does not appear to require a cullin-ring ligase or cause defects in SQS insertion into the endoplasmic reticulum (ER). nih.govrsc.org Partial rescue of SQS degradation by inhibiting the E3 ligase HRD1 suggests that some degraders may accelerate the natural turnover of SQS. nih.govrsc.org SQS is an ER-resident membrane protein, and its insertion into the ER membrane is facilitated by the ER membrane protein complex (EMC). nih.govrsc.org Inefficient insertion can lead to proteasomal degradation through a process distinct from the canonical ER-associated degradation (ERAD) pathway. nih.govrsc.org

Comparative Studies of Human SQS with Fungal SQS for Antifungal Drug Discovery

Squalene synthase is also an attractive target for antifungal drugs because of its essential role in ergosterol (B1671047) biosynthesis in fungi. tandfonline.comnih.govacs.org Comparative studies between human and fungal SQS are crucial for designing selective inhibitors that target fungal enzymes without affecting human cholesterol biosynthesis. tandfonline.comnih.gov These studies have highlighted structural differences, particularly in the substrate-binding pocket and catalytic sites of fungal SQS compared to human SQS. tandfonline.com For example, a large, highly polar helix has been identified in fungal SQS that is absent in SQS from other lifeforms, potentially offering a target for selective antifungal agents. nih.govresearchgate.net Understanding these distinctions is vital for developing novel antifungals, especially in light of increasing resistance to existing drugs like terbinafine, which targets squalene epoxidase (SQLE), an enzyme downstream of SQS. tandfonline.comnih.govacs.org

Potential for Combination Therapies and Multi-Targeting Approaches

Given the complex nature of diseases involving lipid metabolism and inflammation, there is growing interest in exploring combination therapies and multi-targeting approaches involving SQS inhibitors. Combining SQS inhibitors with other lipid-lowering agents, such as ezetimibe (B1671841) or statins, has shown potential for enhanced cholesterol reduction and mitigation of statin-induced myotoxicity in preclinical studies. unife.it Furthermore, research is exploring the development of compounds with multiple activities, combining SQS inhibition with antioxidant or anti-inflammatory properties, to address multifactorial disorders like atherosclerosis. nih.gov The potential for combining SQS inhibition with the inhibition of other enzymes in the sterol biosynthesis pathway, such as squalene epoxidase, is also being investigated for synergistic effects, particularly in the context of cancer cell proliferation. researchgate.net

Lapaquistat acetate is a chemical compound that has been investigated as a squalene synthase inhibitor. Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a crucial enzyme in the mevalonate pathway. While primarily recognized for its role in catalyzing the first committed step of cholesterol biosynthesis – the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene – emerging research indicates that SQS and its product, squalene, may have biological roles extending beyond cholesterol synthesis. mdpi.compatsnap.comontosight.airesearchgate.netrsc.org

6.6. Elucidation of Unforeseen Biological Roles of Squalene Synthase Beyond Cholesterol Synthesis

Beyond its well-established function in cholesterol production, squalene synthase is increasingly recognized for its involvement in other cellular processes. Research is actively exploring these additional roles, which could have implications for various physiological and pathological conditions.

One area of emerging research focuses on the role of squalene and, consequently, SQS activity, in regulating programmed cell death pathways, such as ferroptosis. Squalene has been depicted as a protective agent against ferroptosis, a type of cell death characterized by elevated lipid peroxide levels and intracellular iron concentration. mdpi.com Studies suggest that squalene's antioxidant properties and its potential regulation of lipid peroxidation contribute to this protective effect. mdpi.com The synthesis and release of squalene in the endoplasmic reticulum may shield cells from lipid peroxidation, promoting cell survival. mdpi.com

Furthermore, SQS has been implicated in the progression of certain cancers, particularly non-small cell lung cancer (NSCLC). atsjournals.orgsinica.edu.tw While cholesterol is known to play a role in cancer cell growth and survival, the involvement of SQS may extend beyond simply providing a cholesterol precursor. SQS has been shown to control the composition of lipid rafts in the cell membrane and promote lung cancer metastasis by causing raft clustering. mdpi.com Lipid rafts are crucial for the assembly of signaling molecules and modulation of membrane fluidity. atsjournals.orgnih.gov By influencing lipid raft composition and clustering, SQS can impact cell signaling pathways relevant to cancer invasion and migration. mdpi.comatsjournals.orgnih.gov Studies have indicated that targeting SQS can inhibit lung cancer invasion and migration in both in vitro and in vivo models. mdpi.comatsjournals.org

The intermediate compound formed during the first half-reaction catalyzed by SQS, presqualene pyrophosphate (PSPP), has also been suggested to have biological activity independent of squalene synthesis. PSPP is reported to mediate inflammatory responses in neutrophils, where it inhibits the production of oxygen radicals. mdpi.com This suggests a potential role for SQS activity, or at least the initial steps of the reaction it catalyzes, in modulating inflammatory processes. Squalene itself has demonstrated anti-inflammatory properties, influencing the activation pathways of neutrophils, monocytes, and macrophages. frontiersin.orgresearchgate.netnih.gov It has been shown to reduce the expression of pro-inflammatory cytokines and enzymes. frontiersin.orgresearchgate.netnih.gov

Research findings highlight the potential involvement of SQS in modulating inflammatory responses and its connection to conditions like psoriasis, an autoinflammatory skin disease associated with alterations in cholesterol and lipid metabolism. researchgate.netfrontiersin.org While the precise mechanisms are still being elucidated, the link between SQS activity, lipid metabolism, and inflammatory pathways represents an active area of investigation. researchgate.netfrontiersin.org

Detailed research findings related to the impact of SQS inhibition on cellular processes beyond cholesterol synthesis are emerging. For instance, studies in lung cancer models have provided data on the effects of SQS knockdown or overexpression on cellular behavior. atsjournals.org

| Study Model | Intervention | Observed Effect | Relevant Biological Role Beyond Cholesterol | Source |

| Lung cancer cell lines | SQS knockdown | Significantly inhibited invasion/migration | Cell signaling, Metastasis | atsjournals.org |

| Animal models (lung cancer) | Loss of SQS function | Significantly inhibited metastasis | Metastasis | atsjournals.org |

| Neutrophils | PSPP (SQS intermediate) | Inhibits oxygen radical production | Inflammatory response | mdpi.com |

| Murine macrophages | Squalene treatment | Decreased nitric oxide and pro-inflammatory cytokine production | Anti-inflammatory properties | researchgate.netnih.gov |

These findings underscore the expanding understanding of SQS as an enzyme with multifaceted roles in cellular biology, extending beyond its primary function in cholesterol synthesis. The investigation of these unforeseen biological roles is crucial for fully understanding the potential therapeutic implications of targeting SQS with inhibitors like Lapaquistat acetate.

常见问题

Q. What is the primary mechanism of action of lapaquistat acetate in lipid regulation, and how does it differ from statins?

Lapaquistat acetate inhibits squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway that catalyzes the conversion of farnesyl pyrophosphate to squalene. Unlike statins, which target HMG-CoA reductase (upstream in the pathway), SQS inhibition avoids feedback mechanisms that upregulate HMG-CoA reductase activity, potentially reducing compensatory cholesterol synthesis . Preclinical studies in Wistar rats demonstrated dose-dependent inhibition of hepatic cholesterol biosynthesis without depleting coenzyme Q10 (CoQ10), a critical distinction from statins .

Q. Which animal models are most relevant for studying lapaquistat acetate’s anti-atherosclerotic effects?

The Watanabe heritable hyperlipidemic myocardial infarction (WHHLMI) rabbit model is widely used. These rabbits exhibit spontaneous hypercholesterolemia, coronary atherosclerosis, and myocardial infarction due to LDL receptor deficiency. Studies in WHHLMI rabbits showed lapaquistat acetate reduced macrophage infiltration (67% reduction at low dose) and extracellular lipid deposits (60% reduction) in coronary plaques while increasing collagen content (28.9 ± 4.6% in high-dose vs. 3.5 ± 0.7% in controls) .

Q. How does lapaquistat acetate mitigate statin-induced myotoxicity in preclinical models?

In guinea pigs, lapaquistat acetate (100 mg/kg/day) reduced statin-induced myotoxicity by preserving mitochondrial function. This is attributed to its downstream inhibition of cholesterol synthesis, which avoids the depletion of intermediates like farnesyl pyrophosphate and geranylgeranyl pyrophosphate, critical for muscle cell membrane integrity .

Advanced Research Questions

Q. What molecular interactions underlie lapaquistat acetate’s binding efficacy to squalene synthase?

Molecular docking studies reveal key interactions:

Q. Why did clinical trials for lapaquistat acetate halt despite promising lipid-lowering effects?

Phase II/III trials (n=6,151) demonstrated dose-dependent LDL-C reduction (21.6% in monotherapy; 18.0% with statins). However, hepatic safety concerns arose: 2.0% of patients on 100 mg/day exhibited elevated alanine aminotransferase (ALT) ≥3× upper limit, with two cases meeting Hy’s Law criteria (ALT elevation + bilirubin increase). These hepatotoxic effects, likely linked to off-target protein interactions, led to trial termination .

Q. How does lapaquistat acetate modulate plaque stability in coronary atherosclerosis?

In WHHLMI rabbits, lapaquistat acetate transformed unstable plaques into fibromuscular lesions by:

- Reducing oxidized lipoprotein deposition (60% reduction in low-dose group).

- Suppressing matrix metalloproteinase-1 (MMP-1) expression, which degrades collagen.

- Increasing smooth muscle cell proliferation (Ki-67+ cells: 15.2% in treated vs. 4.1% in controls). These changes lowered plaque vulnerability index by 83.6–90.5% .

Q. What methodological challenges arise when combining lapaquistat acetate with statins?

Synergistic LDL-C reduction (additional 15% with statins) is offset by pharmacokinetic variability. For example, in human trials, lapaquistat’s active metabolites (e.g., T-91485) exhibited nonlinear clearance, complicating dose optimization. Analytical methods like LC/MS/MS are critical for monitoring plasma concentrations of parent drugs and metabolites .

Q. How does lapaquistat acetate influence bile acid homeostasis via FXR modulation?

As a farnesoid X receptor (FXR) ligand, lapaquistat acetate alters bile acid synthesis by repressing CYP7A1 (rate-limiting enzyme). In vitro, FXR activation reduced hepatic triglyceride accumulation by 40% in HepG2 cells, suggesting therapeutic potential for metabolic syndrome. However, conflicting data exist on its specificity for FXR vs. other nuclear receptors .

Contradictions and Open Questions

Q. Why do studies report conflicting effects of lapaquistat acetate on CoQ10 levels?

In WHHLMI rabbits, lapaquistat acetate increased plasma CoQ10 (1.8-fold vs. controls), contrasting with statins that deplete CoQ10. However, human trials showed no significant CoQ10 changes, possibly due to species-specific differences in squalene synthase regulation .

Q. Can lapaquistat acetate be repurposed for non-cardiovascular indications?

Emerging data suggest roles in:

Q. Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。